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Compound of Interest

Compound Name: LCRF-0004

Cat. No.: B15579810 Get Quote

A detailed comparative guide for researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "LCRF-0004" have yielded no publicly available data. The

designation "LCRF" is primarily associated with the Lung Cancer Research Foundation, a

grant-awarding body. Therefore, this guide provides a comprehensive overview of foretinib,

with placeholders for LCRF-0004 to illustrate where comparative data would be presented if

available.

Introduction
This guide provides a detailed comparison of the multi-kinase inhibitor foretinib against the

designated compound LCRF-0004. Foretinib is an orally bioavailable small molecule that has

been investigated for its potential in treating various cancers by targeting key signaling

pathways involved in tumor growth, angiogenesis, and metastasis.[1][2] Its primary targets

include the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth

factor receptor 2) tyrosine kinases.[1] Dysregulation of these pathways is a critical factor in the

progression of numerous cancers.[1]

Mechanism of Action
Foretinib:

Foretinib is an ATP-competitive inhibitor that targets multiple receptor tyrosine kinases (RTKs).

[3] It binds to the kinase domain of its target receptors, preventing their phosphorylation and
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subsequent activation.[1] The primary mechanism of action for foretinib is the simultaneous

inhibition of MET and VEGFR signaling pathways.[1] Inhibition of MET signaling disrupts

cancer cell growth, survival, and invasion, while VEGFR inhibition primarily impacts

angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][3]

Foretinib has also been shown to inhibit other RTKs, including RON, TIE-2, PDGFRβ, KIT, and

FLT3.[3]

LCRF-0004:

No data available.

Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways targeted by foretinib.

Ligands

Receptors

Inhibitors

Downstream Signaling

Cellular Effects

HGF

c-MET

VEGF

VEGFR2

PI3K/AKT PathwayRAS/RAF/MEK/ERK Pathway

Invasion/Metastasis

PLCγ/PKC Pathway

Foretinib

Inhibits Inhibits

Cell Proliferation Cell Survival Angiogenesis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/Foretinib_A_Technical_Guide_to_its_Mechanism_of_Action.pdf
https://www.benchchem.com/pdf/Foretinib_A_Technical_Guide_to_its_Mechanism_of_Action.pdf
https://www.benchchem.com/pdf/Foretinib_A_Technical_Guide_to_its_Mechanism_of_Action.pdf
https://www.benchchem.com/pdf/Foretinib_A_Technical_Guide_to_its_Chemical_Structure_Properties_and_Mechanism_of_Action.pdf
https://www.benchchem.com/pdf/Foretinib_A_Technical_Guide_to_its_Chemical_Structure_Properties_and_Mechanism_of_Action.pdf
https://www.benchchem.com/product/b15579810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Foretinib's mechanism of action targeting the HGF/c-MET and VEGF/VEGFR2

signaling pathways.

Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile

Target Kinase
LCRF-0004 IC50
(nM)

Foretinib IC50 (nM) Reference

c-MET No data available 3 [4]

VEGFR2 No data available 7 [4]

RON No data available 3 [4]

AXL No data available Data available [5][6]

TIE-2 No data available Data available [3]

PDGFRβ No data available Data available [3]

KIT No data available Data available [3]

FLT3 No data available Data available [3]

Table 2: Preclinical In Vivo Efficacy
Cancer Model LCRF-0004 Activity Foretinib Activity Reference

Ovarian Cancer

Xenograft
No data available

Dose-dependent

reduction in tumor

weight and metastatic

nodules.

[7]

Breast, Colorectal,

NSCLC, Glioblastoma

Xenografts

No data available

Dose-dependent

growth inhibition and

tumor regression.

[2][8]

Table 3: Clinical Pharmacokinetic Parameters (Foretinib)
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Parameter Value Dosing Schedule Reference

Maximum Tolerated

Dose (MTD)
80 mg Once Daily [9]

Time to Max.

Concentration (Tmax)
~4 hours 80 mg Once Daily [9]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Foretinib)
This protocol assesses the ability of a compound to inhibit the enzymatic activity of a target

kinase.

Workflow Diagram:
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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

Plate Preparation: Assays are typically conducted in 384-well white, medium-binding

microtiter plates.

Enzyme/Inhibitor Incubation: The target kinase enzyme is combined with varying

concentrations of the inhibitor (e.g., foretinib) and incubated for a specified period to allow for

binding.

Reaction Initiation: A mixture of ATP and a suitable substrate is added to initiate the kinase

reaction.

Reaction Termination: The reaction is stopped after a defined incubation period by adding a

stop solution.
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Signal Detection: The amount of product formed is quantified, often using a luminescence or

fluorescence-based detection method.

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration

(IC50), which represents the concentration of the inhibitor required to reduce the kinase

activity by 50%.

In Vivo Tumor Xenograft Model (Foretinib)
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.

Workflow Diagram:
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Caption: Workflow for a typical in vivo tumor xenograft study.

Detailed Methodology:

Cell Implantation: Human cancer cells are implanted subcutaneously into

immunocompromised mice.

Tumor Establishment: Tumors are allowed to grow to a palpable size.
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Randomization: Mice are randomized into treatment and control groups.

Treatment Administration: The investigational drug (e.g., foretinib) is administered orally or

via another appropriate route, while the control group receives a vehicle.

Monitoring: Tumor volume and the general health of the animals are monitored regularly.

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be

further analyzed for biomarkers.

Clinical Trial Information (Foretinib)
Foretinib has been evaluated in multiple clinical trials for various solid tumors.[8] Phase I

studies have established the maximum tolerated dose and safety profile.[5][6][9] For instance,

one Phase I trial determined the MTD to be 80 mg administered once daily.[9] Dose-limiting

toxicities included hypertension, dehydration, and diarrhea.[9] Another Phase I study identified

a recommended dose of 240 mg, given on the first 5 days of a 14-day cycle.[5][6] Common

adverse events reported in clinical trials include fatigue, hypertension, nausea, and diarrhea.[9]

While some clinical responses have been observed, particularly in cancers with MET pathway

activation, the development of foretinib appears to have been discontinued as of October 2015.

[3][10]

Conclusion
Foretinib is a multi-kinase inhibitor with potent activity against c-MET and VEGFR2, key drivers

of tumor progression and angiogenesis.[1] Preclinical studies have demonstrated its efficacy in

reducing tumor growth in various cancer models.[2][7] Clinical trials have established its safety

profile and recommended dosing, although its development has been halted.[9][10]

Due to the absence of available data for LCRF-0004, a direct comparison of its performance

with foretinib is not possible at this time. This guide serves as a comprehensive resource on

foretinib, with a framework for future comparative analysis should information on LCRF-0004
become available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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